molecular formula C16H16N2O2 B10874516 3-Butyl-2-furan-2-yl-3H-quinazolin-4-one

3-Butyl-2-furan-2-yl-3H-quinazolin-4-one

Cat. No.: B10874516
M. Wt: 268.31 g/mol
InChI Key: ISQAJQYGABKBER-UHFFFAOYSA-N
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Description

3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method might include the reaction of 2-aminobenzamide with a butyl-substituted furan aldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The furan ring and butyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-FURYL-4(3H)-QUINAZOLINONE: Lacks the butyl group, which may affect its chemical properties and biological activities.

    3-BUTYL-4(3H)-QUINAZOLINONE: Lacks the furan ring, which may influence its reactivity and applications.

    2-(2-FURYL)-4(3H)-QUINAZOLINONE: Similar structure but without the butyl group, leading to different properties.

Uniqueness

3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both the butyl group and the furan ring, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-butyl-2-(furan-2-yl)quinazolin-4-one

InChI

InChI=1S/C16H16N2O2/c1-2-3-10-18-15(14-9-6-11-20-14)17-13-8-5-4-7-12(13)16(18)19/h4-9,11H,2-3,10H2,1H3

InChI Key

ISQAJQYGABKBER-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=CO3

Origin of Product

United States

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